molecular formula C24H17ClF2N2 B14924286 4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-chloro-1-(4-ethenylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B14924286
M. Wt: 406.9 g/mol
InChI Key: KGQUIYLBHVELDU-UHFFFAOYSA-N
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Description

4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of chloro, fluorophenyl, and vinylbenzyl groups, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of substituents: The chloro, fluorophenyl, and vinylbenzyl groups can be introduced through various substitution reactions, often involving halogenation and coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOLE: Lacks the vinylbenzyl group.

    3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Lacks the chloro group.

    4-CHLORO-3,5-BIS(PHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Lacks the fluorine atoms.

Uniqueness

The presence of the chloro, fluorophenyl, and vinylbenzyl groups in 4-CHLORO-3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE may confer unique properties, such as enhanced reactivity, specific binding affinities, or distinct physical characteristics.

Properties

Molecular Formula

C24H17ClF2N2

Molecular Weight

406.9 g/mol

IUPAC Name

4-chloro-1-[(4-ethenylphenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C24H17ClF2N2/c1-2-16-3-5-17(6-4-16)15-29-24(19-9-13-21(27)14-10-19)22(25)23(28-29)18-7-11-20(26)12-8-18/h2-14H,1,15H2

InChI Key

KGQUIYLBHVELDU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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